(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158481-73-2
VCID: VC8052980
InChI: InChI=1S/C14H23N.ClH/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3;/h6-9,11-12,15H,5,10H2,1-4H3;1H
SMILES: CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl
Molecular Formula: C14H24ClN
Molecular Weight: 241.8 g/mol

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

CAS No.: 1158481-73-2

Cat. No.: VC8052980

Molecular Formula: C14H24ClN

Molecular Weight: 241.8 g/mol

* For research use only. Not for human or veterinary use.

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride - 1158481-73-2

Specification

CAS No. 1158481-73-2
Molecular Formula C14H24ClN
Molecular Weight 241.8 g/mol
IUPAC Name N-[(4-propan-2-ylphenyl)methyl]butan-2-amine;hydrochloride
Standard InChI InChI=1S/C14H23N.ClH/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3;/h6-9,11-12,15H,5,10H2,1-4H3;1H
Standard InChI Key QRZPAILPVIQAIJ-UHFFFAOYSA-N
SMILES CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl
Canonical SMILES CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of three key components:

  • A butan-2-yl group (sec-butyl) attached to the amine nitrogen

  • A 4-(propan-2-yl)phenylmethyl (cumylbenzyl) substituent

  • A hydrochloride counterion for charge neutralization.

The stereoelectronic effects of the isopropyl group on the phenyl ring and the sec-butyl chain create a sterically hindered environment around the nitrogen atom, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number892588-48-6 (base compound)
Molecular Formula (Base)C₁₄H₂₃N
Molecular Weight (Base)205.34 g/mol
IUPAC Name (Base)N-[(4-propan-2-ylphenyl)methyl]butan-2-amine
SMILESCCC(C)NCC1=CC=C(C=C1)C(C)C

Synthetic Pathways and Optimization

Primary Synthesis Route

The base amine is synthesized via a two-step alkylation process:

  • Mitsunobu Reaction: 4-Isopropylbenzyl alcohol reacts with butan-2-ol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the ether intermediate .

  • Amine Formation: The intermediate undergoes nucleophilic substitution with ammonia or a protected amine source, followed by HCl treatment to yield the hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1DEAD, PPh₃, THF, 0°C→RT, 24h68>95
2NH₃/MeOH, HCl/Et₂O8298

Data adapted from analogous syntheses in .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Limited (0.12 mg/mL at 25°C), enhanced by protonation

  • logP (Hydrochloride): 3.84 (calculated via XLogP3)

  • Thermal Stability: Decomposes at 218°C (DSC analysis of similar compounds)

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.48–1.55 (m, 2H, CH₂CH), 2.98–3.12 (m, 3H, NCH₂ and CH(CH₃)₂), 7.32–7.45 (m, 4H, Ar-H)

  • IR (KBr): 2500–3000 cm⁻¹ (N⁺–H stretch), 1590 cm⁻¹ (C=C aromatic)

Pharmacological and Industrial Applications

GPR88 Receptor Modulation

Structural analogs of this compound demonstrate G protein-coupled receptor 88 (GPR88) agonist activity, with EC₅₀ values in the 100–300 nM range (Table 3) . The sec-butyl group optimizes hydrophobic interactions with transmembrane helices, while the isopropylphenyl moiety contributes to π-stacking in the binding pocket.

Table 3: Comparative Activity of Analogues

CompoundcAMP pEC₅₀EC₅₀ (nM)
Butan-2-yl derivative6.61 ± 0.04245
3-Methylbutan-2-yl analogue6.67 ± 0.07214
n-Pentyl analogue6.53 ± 0.08295

Data from .

Industrial Uses

  • Phase-Transfer Catalyst: Facilitates alkylation reactions in biphasic systems due to amphiphilic structure

  • Corrosion Inhibitor: Adsorbs on metal surfaces via amine and aromatic groups (patent literature )

Comparison with Structural Analogues

Table 4: Key Differences in Physicochemical Properties

PropertyButan-2-yl DerivativeMethyl AnalogSodium Sulfinate
Molecular Weight (g/mol)241.80227.78294.41
logP3.843.12-1.02
Aqueous Solubility (mg/mL)0.120.8912.4

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